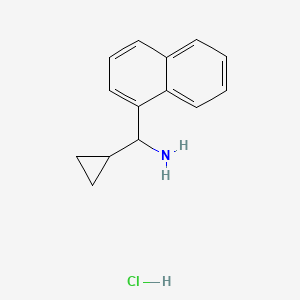
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN . It has a molecular weight of 233.74 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI Key for this compound is LAXLEWTURRINSG-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure are not provided in the sources I found.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a molecular weight of 233.74 . The compound is soluble, with a solubility of 0.0298 mg/ml . It has a Log Po/w (iLOGP) of 0.0 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical of interest in various synthetic applications. Research has explored its reactivity and utility in forming novel chemical structures. For instance, 1H-cyclopropa[b]naphthalene has been utilized in reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to produce insertion products, demonstrating its versatility in organic synthesis (Durucasu, Saracoglu, & Balcı, 1991). Moreover, its interactions with metal carbenes have been studied, revealing its ability to form unstable 3-ruthenacyclopentenes, which decompose to give o-xylylenes, highlighting potential applications in metal-organic chemistry (Litosh, Saini, Guzman-Jimenez, Whitmire, & Billups, 2001).
Synthesis of Pharmaceutical Compounds this compound plays a role in the synthesis of pharmaceutical compounds, including antidepressants. An improved industrial synthesis process for sertraline hydrochloride, a potent antidepressant, has been reported, showcasing the compound's significance in the development of more efficient and environmentally friendly pharmaceutical manufacturing processes (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Structural and Crystallographic Studies The structural and crystallographic characterization of derivatives of cyclopropyl(naphthalen-1-yl)methanamine has been a focus of research. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was synthesized and its crystal structure determined, providing insights into the molecular conformation and stability influenced by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalysis and Organic Reactions Research has also delved into the compound's role in catalytic processes and its participation in organic reactions. Studies have detailed how cyclopropa[b]naphthalene derivatives can be synthesized via trapping of o-benzoquinodimethanes, opening avenues for creating complex organic structures with potential applications in material science and pharmaceutical development (Müller & Rodriguez, 1985).
Metallacyclobutarenes Formation Further studies on cyclopropa[b]naphthalene have explored its reactions with rhodium(I), platinum(0), and palladium(0), leading to the formation of metallacyclobutarenes. These findings contribute to the field of organometallic chemistry, offering insights into the mechanisms of metal insertion into three-membered ring σ-bonds and the potential for developing new catalysts or functional materials (Stang, Song, & Halton, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLEWTURRINSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

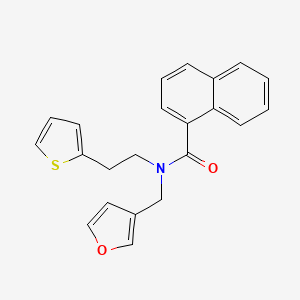
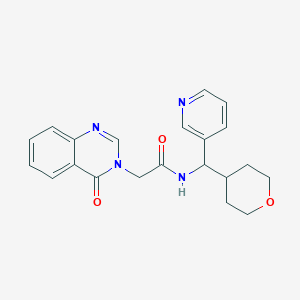


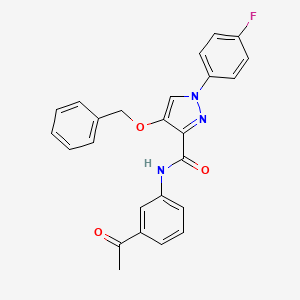

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
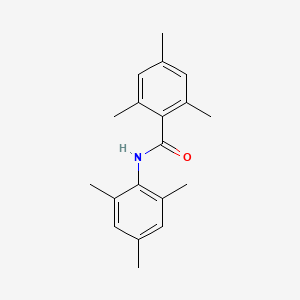
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
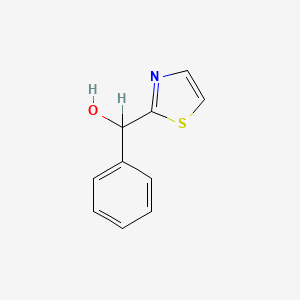

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
